molecular formula C16H18N2O2 B6341334 3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1024229-43-3

3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B6341334
CAS RN: 1024229-43-3
M. Wt: 270.33 g/mol
InChI Key: UKTVYWDCPMYSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, referred to as “MMPHPC”, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MMPHPC is a member of the cinnolinone family of compounds and is structurally similar to other compounds in this family, such as cinnolin-4-one and cinnolin-3-one. MMPHPC has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent.

Mechanism of Action

MMPHPC has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPHPC has been found to have various biochemical and physiological effects. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Furthermore, MMPHPC has been found to act as an antioxidant and to have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using MMPHPC for laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, its anti-inflammatory properties, and its potential applications in the treatment of cancer. The limitations of using MMPHPC for laboratory experiments include its limited availability and the fact that it is a synthetic compound that must be synthesized in the laboratory.

Future Directions

The future directions for research on MMPHPC include further studies into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and formulation of MMPHPC for different applications. Finally, further research is needed to determine the long-term safety and efficacy of MMPHPC.

Synthesis Methods

MMPHPC is synthesized through a two-step process. The first step involves the reaction of the starting material 4-methoxyphenyl-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, MMPHPC, as well as byproducts such as water and sodium chloride. The second step involves the purification of the product by recrystallization from an appropriate solvent.

Scientific Research Applications

MMPHPC has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent. In addition, MMPHPC has been studied for its ability to act as an antioxidant and for its potential applications in the treatment of cancer.

properties

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-7-15-13(16(19)8-10)9-14(17-18-15)11-3-5-12(20-2)6-4-11/h3-6,10,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTVYWDCPMYSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)OC)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

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